molecular formula C12H14BrNO2 B1602224 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide CAS No. 329025-26-5

4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide

Cat. No. B1602224
Key on ui cas rn: 329025-26-5
M. Wt: 284.15 g/mol
InChI Key: ZBBPOKGRGPCSHF-UHFFFAOYSA-N
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Patent
US06344563B1

Procedure details

Propan-2-ol (100 ml), tetrahydro-4-(3-bromophenyl)-2H-pyran-4-nitrile (20.0 g, 0.075 mole, 1 eq.), potassium hydroxide (13.74 g, 0.245 mole, 3.26 eq.) were added to a reaction flask set for boiling at reflux under a nitrogen atmosphere, and the reaction mixture was heated with stirring at reflux, about 82° C. for 5-6 hours under nitrogen. After reaction completion, the mixture was cooled (<30° C.) and quenched with water (100 ml). The resultant slurry was filtered and the product residue, washed with water (30 ml), and dried under vacuum at 45-50° C. to yield a white solid. Yield 19.05 g, 89.2% mp 245-247° C.; m/z 285 (m+1); 1H NMR (300 MHz, DMSO) § 7.43 (m, 5H), 7.14 (s, 1H), 3.76 (d, 2H), 3.47 (t, 2H), 2.44 (d, 2H), 1.79 (m, 2H).; IR (drifts) vmax 3363, 3174, 3062, 2973, 2935, 2879, 2828, 1685, 1631, 1588.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
13.74 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC([OH:4])C.[Br:5][C:6]1[CH:7]=[C:8]([C:12]2([C:18]#[N:19])[CH2:17][CH2:16][O:15][CH2:14][CH2:13]2)[CH:9]=[CH:10][CH:11]=1.[OH-].[K+]>CS(C)=O>[Br:5][C:6]1[CH:7]=[C:8]([C:12]2([C:18]([NH2:19])=[O:4])[CH2:13][CH2:14][O:15][CH2:16][CH2:17]2)[CH:9]=[CH:10][CH:11]=1 |f:2.3|

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
CC(C)O
Name
Quantity
20 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)C1(CCOCC1)C#N
Name
Quantity
13.74 g
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
82 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux under a nitrogen atmosphere
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
CUSTOM
Type
CUSTOM
Details
After reaction completion
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled (<30° C.)
CUSTOM
Type
CUSTOM
Details
quenched with water (100 ml)
FILTRATION
Type
FILTRATION
Details
The resultant slurry was filtered
WASH
Type
WASH
Details
the product residue, washed with water (30 ml)
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 45-50° C.
CUSTOM
Type
CUSTOM
Details
to yield a white solid

Outcomes

Product
Name
Type
Smiles
BrC=1C=C(C=CC1)C1(CCOCC1)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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